Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone
Overview
Description
Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone: is a complex organic compound characterized by its unique structure, which includes an azetidine ring and a pyrrolidinyl moiety with ethoxy and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone typically involves multiple steps, starting with the formation of the azetidine ring. One common approach is the cyclization of amino alcohols under acidic conditions. The pyrrolidinyl moiety can be introduced through subsequent functional group transformations, such as alkylation and etherification reactions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: : Conversion of the compound to its corresponding oxo derivatives.
Reduction: : Reduction of the carbonyl group to form alcohols.
Substitution: : Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted azetidines and pyrrolidines.
Scientific Research Applications
Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone has shown potential in several scientific research applications:
Medicinal Chemistry: : The compound has been studied for its therapeutic potential in treating neurological disorders such as Alzheimer's disease and pain management.
Material Science: : Its unique structure makes it a candidate for the development of new materials with specific properties.
Chemical Biology: : The compound can be used as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism by which Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways. For example, in the treatment of Alzheimer's disease, the compound may inhibit the aggregation of amyloid-beta peptides, thereby reducing neurotoxicity.
Comparison with Similar Compounds
Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone can be compared with other azetidine and pyrrolidine derivatives. Its unique combination of substituents and structural features distinguishes it from similar compounds, making it a valuable candidate for further research and development.
Similar Compounds
Azetidine derivatives: : Other azetidine compounds with different substituents.
Pyrrolidine derivatives: : Pyrrolidine compounds with various functional groups.
Properties
IUPAC Name |
azetidin-3-yl-(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-16-10-7-13(6-9(10)15-2)11(14)8-4-12-5-8/h8-10,12H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTNPAXSBNQRQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C(=O)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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